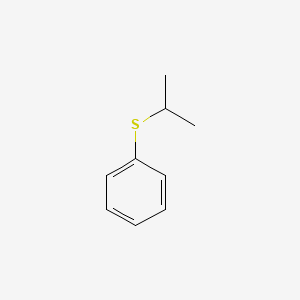

(Isopropylthio)benzene

Overview

Description

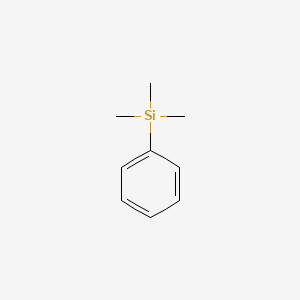

(Isopropylthio)benzene, also known as Isopropyl phenyl sulphide, is a chemical compound with the molecular formula C9H12S and a molecular weight of 152.26 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of this compound has been mentioned in several studies. For instance, it has been shown to bind PdCl2 at either one end, leaving the other open, or at both ends to form centrosymmetric [Cl2Pd(tptbz)-PdCl2] . Another study mentioned the synthesis of 1,2,4,5-tetrakisthis compound (TIB) as a precursor for the preparation of Ni-btt [btt = benzene-1,2,4,5-tetrakis(thiolate)] .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzene, a related compound, undergoes various reactions such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions .It shares some physical properties with benzene, which is a nonpolar molecule and is usually a colorless liquid .

Scientific Research Applications

Genotoxicity Evaluation

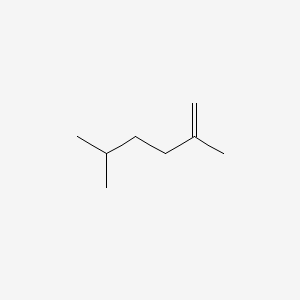

A study conducted on male Institute for Cancer Research (ICR) mice evaluated the genotoxicity of isopropenyl benzene using bone marrow cells for micronucleus induction screening. The study concluded that isopropenyl benzene did not induce micronucleus in bone marrow cells, showing no direct proportion with dosage (Rim et al., 2012).

Radical Cations Study

Research on the radical cations of poly(isopropylthio)-benzenes investigated through electron spin resonance (e.s.r.) spectroscopy. This study focused on understanding the conformational preference of isopropyl groups and provided insights into the behavior of these radical cations (Alberti et al., 1984).

Chemical Reactions with Arylsulfinate Salts

In a study on tris(isopropylthio)cyclopropenylium perchlorate, researchers explored its reaction with sodium arylsulfinates in acetonitrile and benzene. This study contributed to the understanding of chemical reactions involving isopropylthio compounds and their intermediates (Kojima et al., 1993).

Histological Assays and Isopropyl Alcohol

Isopropyl alcohol, related to isopropylthio benzene, has been used as a substitute for ethyl alcohol in tissue dehydration during embedding into paraffin and dehydration of stained sections. This use in histological assays highlights the relevance of isopropyl compounds in medical research (Viktorov & Proshin, 2003).

Safety and Hazards

While specific safety and hazard information for (Isopropylthio)benzene is not available, benzene, a related compound, is known to be hazardous. Long-term exposure to benzene can affect bone marrow and blood production, and short-term exposure to high levels can cause drowsiness, dizziness, unconsciousness, and even death .

Mechanism of Action

Target of Action

Isopropylthiobenzene, also known as (Isopropylthio)benzene, primarily targets the α-H on the isopropyl group of the compound itself . This interaction leads to the cleavage of one C–S bond, forming thioacetone .

Mode of Action

The mode of action of Isopropylthiobenzene involves a series of reactions. First, hydrocarbon radicals attack the α-H on the isopropyl group of Isopropylthiobenzene, leading to the cleavage of one C–S bond to form thioacetone . This is followed by a cycloaddition of water to thioacetone, which occurs to form a mercaptoalcohol .

Biochemical Pathways

The biochemical pathways affected by Isopropylthiobenzene involve the decomposition of the compound in supercritical water (SCW). The most feasible decomposition path involves four steps . After the formation of mercaptoalcohol, it decomposes into H2S and acetone either directly or via the catalysis of water . Finally, acetone decomposes into CO2 via free radical reactions .

Pharmacokinetics

The decomposition process of isopropylthiobenzene in scw suggests that the compound undergoes significant transformations in the presence of water and other reactants

Result of Action

The result of the action of Isopropylthiobenzene is the formation of several compounds, including thioacetone, mercaptoalcohol, H2S, and acetone . These compounds are formed through a series of reactions involving the cleavage of bonds and the addition of water .

Action Environment

The action of Isopropylthiobenzene is significantly influenced by the environment, particularly the presence of supercritical water (SCW) and alkanes . SCW partakes mainly as an H-transfer catalyst and a reactant by forming a n-membered ring transition state . Alkanes cause selective cleavage of the C–S bond and promote desulfurization by forming free radicals . In addition, isopropyl from Isopropylthiobenzene could act in the same way as an alkane to promote the decomposition of Isopropylthiobenzene in SCW .

Biochemical Analysis

Biochemical Properties

(Isopropylthio)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to bind with redox-active dithiolene ligands, forming complexes with metals such as palladium and platinum . These interactions are crucial in the assembly of multimetal complexes, which have tailored functionalities and properties. The binding nature of this compound with these biomolecules is primarily through its sulfur atom, which can form stable coordination bonds with metal centers.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells by interacting with redox-active ligands . This interaction can lead to changes in the cellular redox environment, impacting processes such as oxidative stress response and metabolic flux. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The sulfur atom in this compound can form coordination bonds with metal centers in enzymes, leading to either inhibition or activation of enzymatic activity . This binding can alter the enzyme’s conformation and, consequently, its function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored in a cool, dry place, but it can degrade under high temperatures or in the presence of strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, cellular damage, and alterations in metabolic pathways. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism and redox reactions . It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of sulfur-containing compounds. These interactions can affect metabolic flux and the levels of metabolites in the cell. Additionally, this compound can influence the production of reactive oxygen species (ROS) and other redox-active molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, through these interactions. This localization can impact the activity and function of this compound, as it may interact with different biomolecules in various cellular environments.

Properties

IUPAC Name |

propan-2-ylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOAHAUUBQMVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184262 | |

| Record name | (Isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-20-3 | |

| Record name | [(1-Methylethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isopropylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Isopropylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isopropylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of isopropylthiobenzene?

A1: Isopropylthiobenzene (also known as (isopropylthio)benzene) has the molecular formula C9H12S and a molecular weight of 152.26 g/mol. While specific spectroscopic data is not extensively outlined in the provided research, its structure is confirmed through X-ray crystallography in various studies involving its metal complexes [, ].

Q2: How does isopropylthiobenzene behave in supercritical water?

A2: Isopropylthiobenzene undergoes decomposition in supercritical water (SCW). The most likely mechanism involves a four-step process. It begins with hydrocarbon radicals attacking the α-H on the isopropyl group, leading to C-S bond cleavage and the formation of thioacetone. Water then adds to thioacetone, forming a mercaptoalcohol. This mercaptoalcohol decomposes into hydrogen sulfide (H2S) and acetone, potentially catalyzed by water. Finally, acetone decomposes into CO2 through free radical reactions [].

Q3: What is the role of supercritical water (SCW) in the decomposition of isopropylthiobenzene?

A3: Supercritical water (SCW) primarily acts as an H-transfer catalyst and a reactant in the decomposition of isopropylthiobenzene. It forms a transition state by creating an n-membered ring (n = 4, 6) with the reacting molecules, facilitating the decomposition process [].

Q4: How do alkanes influence the decomposition of isopropylthiobenzene in supercritical water?

A4: Alkanes promote the desulfurization of isopropylthiobenzene in SCW by forming free radicals that selectively cleave the C-S bond []. Additionally, the isopropyl group within isopropylthiobenzene itself can act similarly to other alkanes, further enhancing the compound's decomposition [].

Q5: Can isopropylthiobenzene act as a ligand in metal complexes?

A5: Yes, isopropylthiobenzene can act as a ligand in metal complexes. Research shows its ability to form complexes with various metals like palladium (Pd) and platinum (Pt) []. For instance, it can bind to PdCl2 to form both mono and dinuclear complexes. It also forms heteroleptic complexes with dithiolene ligands when coordinated with Pt, as demonstrated by the synthesis of [(Ph2C2S2)Pt(tptbz)], where tptbz represents 1,2,4,5-tetrakisthis compound [].

Q6: How does the redox activity of isopropylthiobenzene change upon complexation?

A6: While isopropylthiobenzene exhibits redox activity as a free ligand, its oxidation potential shifts when complexed with metal ions. For example, in the complex [(Ph2C2S2)Pt(tptbz)], the redox-active molecular orbital of isopropylthiobenzene is pushed to a higher potential due to its coordination with Pt2+, making it inaccessible under the studied conditions [].

Q7: What unique packing motif is observed in the iodine complex of isopropylthiobenzene?

A7: The iodine complex {1,2,4,5-tetrakisthis compound (I2)3} exhibits an unusual packing motif. Two crystallographically independent I2 molecules act as acceptors, bridging every four sulfur donors within the structure [].

Q8: Has the radical cation of isopropylthiobenzene been studied?

A8: Yes, the radical cation of isopropylthiobenzene, along with other poly(isopropylthio)benzenes, has been investigated using electron spin resonance (ESR) spectroscopy. These studies provide information on the couplings of aryl and alkyl protons, offering insights into the radical's conformation and electronic structure [].

Q9: Are there any known applications of isopropylthiobenzene in catalysis?

A9: While not directly addressed in the provided research, derivatives of isopropylthiobenzene, particularly thioethers, are involved in iron-catalyzed oxidation reactions using iodosylarenes as oxidants. These reactions demonstrate high chemoselectivity in the formation of sulfoxides, with moderate to high enantioselectivity observed depending on the specific substrate and catalyst structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.